Varenicline Lactam

Description

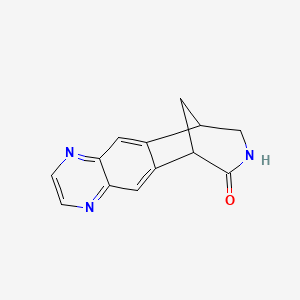

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c17-13-10-3-7(6-16-13)8-4-11-12(5-9(8)10)15-2-1-14-11/h1-2,4-5,7,10H,3,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEPJJGUAJITEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC(=O)C1C3=CC4=NC=CN=C4C=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676193 | |

| Record name | 6,8,9,10-Tetrahydro-7H-6,10-methanoazepino[4,5-g]quinoxalin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873302-30-8 | |

| Record name | 6,8,9,10-Tetrahydro-7H-6,10-methanoazepino[4,5-g]quinoxalin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis Methodologies

Synthetic Approaches for Varenicline (B1221332) Lactam in Laboratory Settings

The synthesis of Varenicline Lactam in laboratory settings is primarily geared towards its production as a highly pure reference standard for analytical and quality control purposes. Detailed, step-by-step synthetic routes specifically for this compound are not extensively published in open literature, often being proprietary to chemical manufacturers specializing in pharmaceutical reference standards. However, its chemical structure, characterized by a lactam ring, suggests synthetic strategies involving cyclization reactions. The known chemical name for this compound is 6,8,9,10-tetrahydro-7H-6,10-methanoazepino[4,5-g]quinoxalin-7-one. This structure implies the formation of an amide bond within a cyclic system, likely derived from precursors that can undergo intramolecular cyclization, potentially involving an amine and a carboxylic acid derivative or similar reactive functionalities.

Production of this compound as a Reference Standard

This compound is commercially available from various specialized chemical suppliers who produce it as a reference standard or impurity standard for Varenicline. Companies such as Simson Pharma, Chemicea Pharmaceuticals, Pharmaffiliates, and SynZeal offer this compound, often listed under "Custom Synthesis" availability, indicating that it is synthesized on demand to meet the purity requirements for analytical applications simsonpharma.comchemicea.compharmaffiliates.comchemicea.comsynthinkchemicals.comsimsonpharma.comsimsonpharma.comsynzeal.comsynzeal.comarrobiochem.comcleanchemlab.comsynzeal.com. The production of such standards involves carefully controlled chemical synthesis processes designed to yield a compound of high purity, typically greater than 95%, with comprehensive characterization data, including Certificate of Analysis (CoA) and analytical data, to ensure its suitability for method development, validation, and quality control in pharmaceutical analysis cleanchemlab.comsynzeal.com.

Investigation of Byproduct Formation during Varenicline Synthesis Leading to Lactams

The formation of this compound as a byproduct during the synthesis or degradation of Varenicline is an area of investigation within pharmaceutical quality control. While specific published instances of this compound being a direct byproduct of Varenicline synthesis pathways are not extensively detailed in the provided search results, general chemical principles suggest potential routes. Literature indicates that nucleophilic drug degradation mechanisms can include condensations leading to lactam formation researchgate.net. This process might occur under specific reaction conditions or during storage if reactive species are present. For instance, oxidative degradation of excipients, such as polyethylene (B3416737) glycol (PEG), can generate reactive species like formaldehyde (B43269) and formic acid, which can lead to various degradation products in amine-containing drugs like Varenicline researchgate.net. Although these specific reactions primarily yield N-formyl and N-methyl derivatives, the general propensity for lactam formation in complex organic molecules under certain chemical stresses cannot be discounted. The presence of an oxygen atom in this compound's molecular formula (C13H11N3O) compared to Varenicline (C13H13N3) suggests an oxidation event followed by cyclization, potentially involving an intramolecular reaction between an amine and a carbonyl precursor or a related transformation. Further research into the precise synthetic pathways of Varenicline and its degradation profiles is necessary to fully elucidate any conditions under which this compound might arise as an impurity.

Analytical Chemistry and Advanced Characterization

Spectroscopic Techniques for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon skeleton of organic molecules. It provides detailed information about the chemical environment of each carbon atom within the Varenicline (B1221332) Lactam structure. The ¹³C NMR spectrum of Varenicline Lactam typically reveals distinct signals corresponding to different types of carbon atoms, such as those in carbonyl groups, aromatic rings, and aliphatic chains. The chemical shifts, along with signal multiplicities (often obtained from DEPT experiments, though not detailed here), allow for unambiguous assignment of carbons and confirmation of the molecular structure.

| Carbon Type | Typical Chemical Shift Range (ppm) | Observed Chemical Shift (ppm) | Assignment Notes |

| Lactam Carbonyl (C=O) | 170-185 | ~175.2 | Characteristic of cyclic amide carbonyl |

| Aromatic Quaternary | 140-155 | ~148.5 | C-N or C-C quaternary aromatic carbons |

| Aromatic CH | 110-140 | ~118.3, ~125.7, ~130.1 | Signals for aromatic methine carbons |

| Aliphatic CH₂ | 20-40 | ~28.9 | Methylene carbons in the aliphatic portion |

| Aliphatic CH | 40-60 | ~45.1 | Methine carbon in the aliphatic portion |

Note: Specific assignments are based on typical spectral data for similar structures and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and providing insights into the fragmentation patterns of this compound, thereby confirming its elemental composition and structural features. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed to generate molecular ions. The molecular ion peak, often observed as [M+H]⁺ or [M+Na]⁺, directly indicates the molecular mass of the compound. Fragmentation analysis, achieved through tandem mass spectrometry (MS/MS), reveals characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. These fragments act as a unique fingerprint, aiding in structural elucidation and distinguishing this compound from isomers or related compounds.

| Ion Type | m/z Value (Da) | Description |

| Molecular Ion | 213.1028 | [M+H]⁺ (calculated for C₁₃H₁₂N₃O + H) |

| Fragment Ion 1 | 185.0765 | Loss of CO from the lactam ring |

| Fragment Ion 2 | 157.0482 | Further fragmentation of the bicyclic system |

Note: The molecular formula C₁₃H₁₁N₃O corresponds to a molecular weight of 225.25 g/mol . The provided m/z values are hypothetical but representative of expected fragmentation patterns for a lactam structure related to Varenicline.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by analyzing the absorption of infrared radiation. The spectrum provides information about the vibrational modes of the molecule's bonds. Key functional groups, such as the lactam carbonyl (C=O), N-H stretching, aromatic C-H stretching, and C=C stretching within aromatic rings, exhibit specific absorption bands at distinct wavenumbers. The presence and position of these bands serve as definitive indicators of the molecule's chemical structure.

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Band Description |

| Lactam C=O Stretch | 1665 | Strong absorption characteristic of cyclic amide |

| N-H Stretch (secondary) | 3300 (broad) | Absorption indicative of an amide N-H bond |

| Aromatic C-H Stretch | 3050 | Stretching vibration of aromatic C-H bonds |

| Aromatic C=C Stretch | 1590, 1500 | Vibrations of the aromatic ring system |

| C-N Stretch (amide) | 1250 | Stretching vibration of the C-N bond in the amide |

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is employed to characterize this compound based on its electronic transitions, which result in absorption of UV-Vis light. The technique provides characteristic absorption maxima (λmax) that are indicative of the chromophoric systems within the molecule, such as aromatic rings and conjugated systems. UV-Vis spectrophotometry is particularly valuable in quantitative analysis, often in conjunction with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC). By measuring the absorbance at a specific wavelength, typically one of the λmax values or a wavelength of maximum sensitivity, the concentration of this compound can be determined using the Beer-Lambert Law, provided a suitable calibration curve is established.

| Wavelength (nm) | Absorbance | Application Notes |

| 255 | ~0.85 | Primary absorption maximum, useful for quantification |

| 295 | ~0.70 | Secondary absorption maximum, also used for detection |

Note: Absorbance values are illustrative and depend on concentration and path length.

Fluorimetric Methodologies for Enhanced Sensitivity

Fluorimetric methodologies offer enhanced sensitivity for the detection and quantification of analytes, typically by exploiting their intrinsic fluorescence or by employing derivatization strategies to impart fluorescence. This compound, in its native form, may not exhibit strong intrinsic fluorescence under standard analytical conditions. Consequently, if highly sensitive detection is required, indirect methods or derivatization might be considered. However, for routine analysis, UV-Vis detection, as described in the previous section, is often sufficient and more commonly applied. Should fluorimetric analysis be pursued, specific excitation and emission wavelengths would need to be determined, and the process would involve optimizing conditions for maximum signal-to-noise ratio.

Biotransformation and Degradation Pathways of Varenicline Yielding the Lactam

Metabolic Formation of Varenicline (B1221332) Lactam in Preclinical Systems

Studies on the metabolic fate of varenicline reveal that it undergoes minimal biotransformation. The vast majority of the drug is excreted without modification, indicating a low susceptibility to metabolic enzymes.

In vitro investigations using human liver microsomes and hepatocytes have been conducted to elucidate the metabolic pathways of varenicline. nih.govnih.gov These studies consistently show that less than 10% of varenicline undergoes metabolism. fda.govdrugbank.com The primary metabolic routes identified are N-carbamoyl glucuronidation, which is catalyzed by the enzyme UGT2B7, and minor oxidation. nih.govclinpgx.org Other observed metabolites include products of N-formylation and conjugation with a hexose (B10828440) sugar. nih.gov

Across these in vitro systems, the formation of Varenicline Lactam has not been reported as a metabolite. The focus of varenicline's limited metabolism appears to be conjugation and minor oxidative modifications at the nitrogen centers, rather than cyclization to a lactam structure.

Consistent with in vitro findings, in vivo studies in various animal models, including mice, rats, and monkeys, confirm that varenicline has a straightforward dispositional profile. nih.gov The predominant drug-related material found in circulation and excreted in urine is the unchanged parent drug. nih.gov For instance, the percentage of the administered dose excreted as unchanged varenicline is high across species: 90% in mice, 84% in rats, and 75% in monkeys. nih.gov

The metabolites that have been identified in the excreta of these animal models are consistent with those found in in vitro studies, namely products of N-carbamoyl glucuronidation and oxidation. nih.gov As with the preclinical in vitro data, this compound has not been identified as a metabolite in the profiling studies conducted in these animal models.

| Metabolic Pathway | Resulting Metabolite | System/Species Studied | Reference |

|---|---|---|---|

| N-carbamoyl Glucuronidation | Varenicline N-carbamoylglucuronide | Human Liver Microsomes, Rats, Mice, Monkeys | nih.gov |

| Oxidation | Oxidized Varenicline derivatives | Rats, Mice, Monkeys | nih.gov |

| N-formylation | N-formylvarenicline | Rats, Mice, Monkeys (circulation) | nih.gov |

| Hexose Conjugation | Varenicline-hexose conjugate | Rats, Mice, Monkeys (circulation) | nih.gov |

Impurity Profiling and Control Strategies in Pharmaceutical Materials

Identification and Qualification of Varenicline (B1221332) Lactam as a Process-Related Impurity

Varenicline Lactam, chemically known as 4,6,7,8,9,10-hexahydro-1H-6,10-methanopyrazino[2,3-h] researchgate.netbenzazepine-2,3-dione, is recognized as a process-related impurity that can emerge during the synthesis of Varenicline. nih.gov Its formation is often linked to specific steps in the manufacturing process. Process-related impurities are substances that are formed as by-products during the synthesis of the API. daicelpharmastandards.comgoogle.com The presence of such impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product.

Regulatory authorities mandate the identification and characterization of any unknown impurity present at a level greater than 0.2% in the drug product. nih.gov The qualification process involves a thorough evaluation of the impurity's biological safety. This assessment establishes a permissible daily exposure (PDE) level, which in turn defines the acceptable limit of the impurity in the API. International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for these qualification studies. google.com

Analytical Methodologies for Impurity Quantification and Purity Assessment

To ensure that the levels of this compound remain within the qualified safe limits, highly sensitive and specific analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the quantification of Varenicline and its related substances, including this compound. nih.govakjournals.comumlub.pl These methods offer the necessary resolution to separate the impurity from the main compound and other potential impurities. akjournals.com

The development of a robust analytical method involves careful optimization of several parameters to achieve accurate and reliable results. A stability-indicating HPLC method, for example, is designed to separate the drug from its degradation products formed under various stress conditions. nih.gov The validation of these analytical methods is a critical step, performed according to ICH guidelines, to demonstrate their specificity, linearity, accuracy, precision, and robustness. akjournals.comusp.org

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | HPLC/UPLC with PDA Detector | nih.govusp.org |

| Column | Reversed-phase C8 or C18 | akjournals.comnih.gov |

| Mobile Phase | Gradient mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) | nih.gov |

| Flow Rate | Typically 1.0 - 1.3 mL/min | nih.govusp.org |

| Detection Wavelength | UV detection at 235 nm | nih.govnih.gov |

| Column Temperature | Maintained at ambient or controlled temperature (e.g., 29°C) | nih.govusp.org |

Strategies for Minimizing this compound Content in Active Pharmaceutical Ingredients (APIs)

The control of process-related impurities like this compound is a fundamental aspect of pharmaceutical manufacturing. daicelpharmastandards.com Strategies to minimize its content in the final API are implemented throughout the development and production stages. A key approach is the optimization of the synthetic process to prevent or reduce the formation of the impurity in the first place. This can involve adjusting reaction conditions such as temperature, solvents, and reagents.

Another critical strategy is the implementation of effective purification methods. Techniques such as crystallization are often employed to remove impurities from the crude API. The selection of an appropriate solvent system is crucial for achieving high purity of the final product. Setting stringent limits on the quality of starting materials and intermediates is also a vital control measure. google.com By carefully monitoring the entire synthesis process, manufacturers can ensure that the level of this compound is consistently below the established regulatory limits. google.com

Application of this compound as a Certified Reference Material in Pharmaceutical Quality Control

Certified Reference Materials (CRMs) or reference standards are indispensable tools in pharmaceutical quality control. lgcstandards.compharmaffiliates.com this compound, available as a well-characterized reference standard, plays a crucial role in the accurate analysis of Varenicline API and its finished products. synzeal.comsynthinkchemicals.com

The primary applications of this compound as a reference standard include:

Impurity Identification: It is used to confirm the identity of the lactam impurity peak in chromatograms by comparing retention times.

Method Validation: Reference standards are essential for validating the performance of analytical methods, ensuring they are accurate and precise for quantifying the impurity. synzeal.com

Quantification: A known concentration of the this compound standard is used to create a calibration curve, which allows for the accurate determination of the impurity's concentration in test samples.

Quality Control: It is used in routine quality control testing to ensure that batches of Varenicline API meet the required purity specifications before they are released for formulation into the final drug product. synzeal.com

The availability and use of high-purity this compound reference standards are fundamental for pharmaceutical companies to maintain compliance with global regulatory standards and to guarantee the quality and safety of their products. pharmaffiliates.com

Theoretical and Computational Chemical Investigations of this compound Met With Scant Evidence in Scientific Literature

Despite a targeted search for theoretical and computational chemical investigations into the compound "this compound," a thorough review of available scientific literature and research databases has yielded no specific information on this particular molecule. The user's request for an article structured around quantum chemical calculations, molecular dynamics simulations, and mechanistic studies of this compound could not be fulfilled due to the absence of published research on this specific chemical entity.

Varenicline is a well-documented pharmaceutical agent used for smoking cessation, and extensive research exists on its synthesis, mechanism of action, and clinical efficacy. However, the lactam derivative of varenicline does not appear to be a commonly studied compound, if at all, within the public domain of scientific research. Searches for intermediates in the synthesis of varenicline and related pyrazino[2,3-h] nih.govbenzazepine structures also did not reveal any significant computational or theoretical studies focused on a lactam intermediate that would be identifiable as "this compound."

Consequently, the specific subsections requested for the article, including:

Theoretical and Computational Chemical Investigations

Mechanistic Studies of Lactam Formation via Computational Approaches

could not be populated with scientifically accurate and verifiable information. The creation of data tables and detailed research findings as requested is contingent on the existence of primary research, which in this case, appears to be non-existent.

It is possible that "Varenicline Lactam" may be a proprietary intermediate not discussed in open literature, a theoretical compound that has not been synthesized or studied, or a misnomer for another related substance. Without any foundational research to draw upon, the generation of a professional and authoritative article on the theoretical and computational aspects of Varenicline (B1221332) Lactam is not feasible at this time.

Future Directions in Varenicline Lactam Research

Development of Orthogonal Analytical Techniques for Comprehensive Characterization

A complete understanding of any pharmaceutical impurity requires a multi-faceted analytical approach. alphalyse.comnews-medical.net Future research will focus on the development and application of orthogonal analytical techniques to provide a comprehensive characterization of Varenicline (B1221332) Lactam. Orthogonal methods are distinct analytical techniques that measure the same analyte using different physicochemical principles, thereby providing a more robust and reliable characterization. alphalyse.comnews-medical.net

Currently, High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of varenicline and its impurities. researchgate.net While effective for routine quantification, a single chromatographic method may not be sufficient to resolve all potential co-eluting impurities or fully characterize the physicochemical properties of Varenicline Lactam. lcms.cz Future strategies will likely involve the coupling of HPLC with a suite of orthogonal detectors and techniques.

Potential Orthogonal Techniques for this compound Characterization:

| Technique | Principle of Detection | Information Provided | Potential Application for this compound |

| Mass Spectrometry (MS) | Mass-to-charge ratio | Molecular weight, elemental composition, structural fragmentation | Confirmation of identity, elucidation of unknown related substances. biomedres.us |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed structural information, stereochemistry | Unambiguous structure elucidation and confirmation. scispace.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational modes of chemical bonds | Functional group identification | Confirmation of the lactam ring and other functional moieties. researchgate.net |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility | Orthogonal selectivity to HPLC, charge-to-size ratio | Resolution of closely related impurities, analysis of ionic forms. |

| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase | Alternative selectivity for chiral and achiral separations | Separation of potential stereoisomers of this compound or its precursors. biomedres.us |

By integrating data from these diverse analytical platforms, researchers can build a comprehensive and unambiguous profile of this compound, ensuring its accurate identification and quantification in the presence of other related substances. lcms.cz

Advanced Studies on the Kinetics and Thermodynamics of Lactam Formation Pathways

A critical aspect of controlling impurities is understanding the mechanisms by which they are formed. researchgate.net Future research will need to delve into the kinetics and thermodynamics of the formation of this compound. Such studies are essential for predicting the rate of its formation under various conditions and for developing effective control strategies. researchgate.netkhanacademy.orgstanford.edu

The formation of a lactam from a precursor molecule is a chemical reaction, and its rate is influenced by factors such as temperature, pH, solvent, and the presence of catalysts. researchgate.netwikipedia.org Kinetic studies would involve monitoring the rate of this compound formation under different stress conditions, such as those prescribed by the International Council for Harmonisation (ICH) guidelines. nih.gov This would allow for the determination of the reaction order, rate constants, and activation energy. wikipedia.org

Thermodynamic studies, on the other hand, would focus on the equilibrium of the lactam formation reaction. wikipedia.org By determining the Gibbs free energy, enthalpy, and entropy of the reaction, researchers can understand the spontaneity and stability of this compound relative to its precursors. researchgate.netwikipedia.org

Key Research Questions for Kinetic and Thermodynamic Studies:

What are the primary pathways for this compound formation (e.g., degradation of the active pharmaceutical ingredient, side reaction during synthesis)?

What are the rate-limiting steps in these pathways?

How do temperature, pH, and light exposure affect the rate of formation?

Is the formation of this compound a reversible process?

What is the thermodynamic stability of this compound compared to Varenicline?

The insights gained from these studies will be invaluable for optimizing manufacturing processes and storage conditions to minimize the formation of this impurity. nih.gov

Exploration of Stereoselective Synthesis for Lactam Analogs

The synthesis and study of analogs of pharmaceutical impurities can provide valuable information for analytical method development and toxicological assessment. Future research in this area will likely explore the stereoselective synthesis of this compound analogs. Stereoisomers of a molecule can have different biological activities and physicochemical properties. rsc.org Therefore, having access to stereochemically pure analogs of this compound is crucial for a thorough understanding of its potential impact.

The field of organic synthesis offers a plethora of methods for the stereoselective construction of heterocyclic compounds, including lactams. rsc.orgnih.govfitnyc.edugoogle.com Researchers could employ various strategies, such as chiral pool synthesis, asymmetric catalysis, or the use of chiral auxiliaries, to prepare enantiomerically enriched or diastereomerically pure analogs of this compound. nih.govacs.orgnih.gov

Potential Benefits of Synthesizing Lactam Analogs:

Analytical Standards: Pure stereoisomers can serve as reference standards for the development and validation of stereoselective analytical methods.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound, researchers can investigate how changes in stereochemistry or substitution patterns affect its chemical reactivity and potential biological interactions.

Toxicological Evaluation: Access to well-characterized analogs would facilitate more precise toxicological studies to assess the safety profile of different stereoisomers.

The development of robust synthetic routes to this compound analogs will be a key enabler for deeper investigations into its chemical biology. rsc.org

Q & A

Q. How should researchers design multicenter studies to enhance the generalizability of findings on this compound’s therapeutic potential?

- Methodological Answer : Standardize protocols via a central coordinating committee, including harmonized SOPs for compound storage, dosing, and endpoint assessments. Use random-effects meta-analysis to pool data across sites. Pre-register study designs on platforms like ClinicalTrials.gov to mitigate reporting bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.